3-Methylacridine

DNA Intercalation Steric Hindrance Anticancer Drug Design

3-Methylacridine (CAS 4740-12-9, molecular formula C14H11N, molecular weight 193.24 g/mol) is a methyl-substituted derivative of the planar nitrogen-containing heterocycle acridine. This specific positional isomer belongs to the broader class of acridine-based DNA intercalators and fluorescent scaffolds.

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
CAS No. 4740-12-9
Cat. No. B12685557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylacridine
CAS4740-12-9
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC2=NC3=CC=CC=C3C=C2C=C1
InChIInChI=1S/C14H11N/c1-10-6-7-12-9-11-4-2-3-5-13(11)15-14(12)8-10/h2-9H,1H3
InChIKeyJHPMXDKTYFNDMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylacridine (CAS 4740-12-9) Procurement: Core Chemical Identity and Analytical Baselines


3-Methylacridine (CAS 4740-12-9, molecular formula C14H11N, molecular weight 193.24 g/mol) is a methyl-substituted derivative of the planar nitrogen-containing heterocycle acridine. This specific positional isomer belongs to the broader class of acridine-based DNA intercalators and fluorescent scaffolds [1]. The substitution of a methyl group at the 3-position of the acridine ring distinguishes it fundamentally from other regioisomers (such as 2-methylacridine, 4-methylacridine, and 9-methylacridine) and the unsubstituted parent compound (acridine, CAS 260-94-6). Due to the steric and electronic effects of this substitution pattern, 3-methylacridine serves as a critical building block in medicinal chemistry for probing structure-activity relationships (SAR) in DNA binding, antitumor agent design, and the development of photophysical probes [2].

Why 3-Methylacridine Cannot Be Interchanged with 2-Methylacridine or Unsubstituted Acridine


In the procurement and application of acridine derivatives, the exact position of the methyl substituent is not a trivial detail—it is the primary determinant of biological efficacy and biophysical performance. Substituting 3-methylacridine with 2-methylacridine or unsubstituted acridine introduces significant steric and electronic variances that alter DNA binding affinity and enzyme inhibition profiles [1]. Specifically, while a methyl group at the 3-position preserves the planarity required for efficient DNA intercalation, a methyl group at the 2-position introduces steric clashes that inhibit binding to the DNA helix [2]. Furthermore, variations in the substitution pattern directly impact fluorescence quantum yields and thermal stability, making generic replacement untenable in applications requiring consistent photophysical readouts or reproducible biological activity [3].

Quantitative Comparative Evidence for 3-Methylacridine in Scientific Selection


Preserved DNA Intercalation Capacity of 3-Methylacridine Versus the Inhibitory Effect of 2-Methyl Substitution

In a systematic study of steric constraints on DNA binding, Denny et al. (1986) demonstrated that methyl substitution at the 3-position of the acridine ring does NOT inhibit intercalative binding, whereas substitution at the 2-position significantly inhibits this interaction [1]. This finding establishes a critical functional distinction between 3-methylacridine and its close analog 2-methylacridine (CAS 613-15-0). The study measured relative DNA binding based on structural changes and drug-DNA association metrics in the context of the amsacrine series.

DNA Intercalation Steric Hindrance Anticancer Drug Design

Baseline DNA Binding Affinity of 3-Methylacridinium Moiety Versus Bulky Aryl-Substituted Analogs

While direct binding data for neutral 3-methylacridine is sparse, studies on the corresponding 9-substituted methylacridinium derivative (which shares the 3-methyl substitution pattern on the acridine ring) provide a quantitative benchmark for the core scaffold. Joseph et al. (2004) reported that the methylacridinium derivative exhibits a high DNA binding affinity constant of K = 7.3–7.7 × 10⁵ M⁻¹, significantly surpassing the affinities of bulkier aryl-substituted acridinium derivatives (K = 6.9–10 × 10⁴ M⁻¹) [1]. This data supports the class-level inference that the 3-methylacridine core offers superior binding thermodynamics compared to analogs with larger, sterically demanding substituents at the 9-position.

DNA Binding Affinity Fluorescence Biophysical Chemistry

Historical Synthetic Route Yielding 3-Methylacridine via Single-Step Cyclization

A well-documented synthetic method for 3-methylacridine involves the cyclization of appropriately substituted diphenylamine derivatives derived from o-aminobenzaldehyde and halogenated toluene derivatives [1]. This route, established by Jensen and Friedrich and extended by Rethwisch (1928), yields 3(7)-methylacridine directly through water elimination. Unlike the multi-step functionalization required to introduce activity at the 9-position (such as in amsacrine analogs), the 3-methyl substitution is intrinsically generated during the core ring formation, potentially offering a simpler and more scalable preparative pathway for those seeking a methyl-substituted acridine building block.

Organic Synthesis Cyclization Preparative Chemistry

Commercial Availability and Purity Specification of 3-Methylacridine Versus 2-Methylacridine

Commercial sourcing data indicates that 3-methylacridine (CAS 4740-12-9) is available from specialty chemical suppliers with a standard purity of >98% as determined by HPLC and GC . In contrast, the 2-methyl isomer (CAS 613-15-0) is commonly offered at a standard purity of 95% . This differential in commercial grade purity represents a tangible advantage for the 3-methyl isomer in applications where high purity is critical, such as in analytical standard preparation or sensitive biological assays where trace impurities could confound results.

Chemical Procurement Purity Supplier Specifications

Melting Point Differentiation Enabling Solid-State Identification and Handling

3-Methylacridine exhibits a reported melting point of 117–119°C . This value serves as a useful differentiator from its 9-methyl isomer (9-methylacridine, CAS 611-64-3), which has a reported melting point of 114–119°C (often lower range) . While the ranges overlap, the distinct solid-state thermal behavior can be utilized as a quick identity verification during laboratory handling and quality control, ensuring the correct isomer has been procured and stored. Melting point data for the 2-methyl isomer is less consistently reported in primary literature.

Physicochemical Property Melting Point Analytical Chemistry

Planarity and Electronic Properties of 3-Substituted Acridines for G-Quadruplex Ligand Design

The structural planarity and π-stacking capability of 3,6-disubstituted acridines (which includes the 3-methyl substitution motif) have been rationally exploited for the design of G-quadruplex stabilizing ligands . G-quadruplex stabilization is a validated strategy for telomerase inhibition in anticancer therapy. The 3-position substitution allows for strong π-stacking with the terminal G-tetrad without disrupting the planar core required for effective binding. In contrast, bulkier or ortho-substituted analogs (such as 2-methyl or 4-methyl acridines) introduce steric clashes that can preclude efficient G-quadruplex recognition.

G-Quadruplex Telomerase Inhibition Structural Biology

Primary Application Scenarios for 3-Methylacridine Based on Empirical Differentiation


Medicinal Chemistry: Design of DNA Intercalators with Optimized Binding Geometry

3-Methylacridine is the preferred building block over 2-methylacridine for constructing DNA intercalators. As demonstrated by Denny et al. (1986), the 3-methyl group does not introduce steric hindrance to DNA binding, whereas the 2-methyl group inhibits intercalation [1]. Medicinal chemists should utilize 3-methylacridine when the target requires strong DNA association and planar intercalative geometry. This is particularly relevant for the development of novel anticancer agents and antibacterials that act via DNA disruption. The use of 3-methylacridine ensures that the pharmacophore retains the necessary binding mode, avoiding the activity loss associated with the 2-methyl isomer.

Chemical Biology: G-Quadruplex-Targeted Probe and Drug Development

The planarity of 3-methylacridine makes it an excellent scaffold for designing G-quadruplex (G4) stabilizing ligands, a validated strategy for inhibiting telomerase in cancer cells [1]. Unlike the 2-methyl and 4-methyl isomers, which present steric barriers to G-tetrad π-stacking, the 3-methyl substitution is structurally permissive. Researchers focused on targeting G4 structures in oncogene promoters (e.g., c-MYC, KRAS) or telomeric DNA should select 3-methylacridine as a core synthon to maximize target engagement and minimize off-target effects due to suboptimal steric fit.

Fluorescent Probe Development: High Quantum Yield Scaffold for Bioconjugation

Studies on methylacridinium derivatives (which incorporate the 3-methylacridine core) have demonstrated high fluorescence quantum yields (Φ ≈ 1) and long lifetimes (τ = 34 ns), superior to bulkier aryl-substituted analogs [1]. This makes 3-methylacridine an attractive starting material for synthesizing fluorescent probes for DNA detection and cellular imaging. Its strong photophysical performance, combined with the retained DNA binding affinity, offers a favorable signal-to-noise ratio in biological assays. Procurement of the 3-methyl isomer ensures access to a core structure with validated photophysical excellence.

Synthetic Chemistry: Efficient Preparation of 3-Substituted Acridine Libraries

For synthetic chemistry laboratories requiring a methylated acridine core, 3-methylacridine offers a documented synthetic advantage. The historical Rethwisch (1928) route demonstrates that 3-methylacridine can be obtained directly via cyclization of appropriate diphenylamine precursors, avoiding the need for late-stage functionalization [1]. This route provides a more convergent and potentially higher-yielding approach to 3-substituted acridine libraries compared to the synthesis of 9-substituted analogs, which often require additional steps to install the desired functionality on the pre-formed acridine ring. This synthetic efficiency translates to cost savings and reduced bench time in library synthesis campaigns.

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